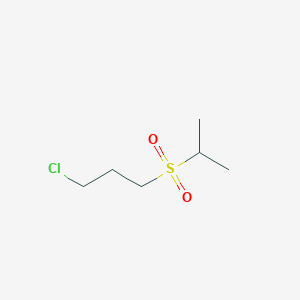

1-Chloro-3-(propane-2-sulfonyl)propane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Chloro-3-(propane-2-sulfonyl)propane” is a chemical compound that is likely to be an intermediate used in the preparation of many enzymatic inhibitors . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones .

Synthesis Analysis

The synthesis of “this compound” could involve the use of 1-Propanesulfonyl chloride . This compound was used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . The sulfonyl chloride synthesis by oxidation is another method that could be used . This involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of 2-Propanesulfonyl chloride . The molecular formula of 2-Propanesulfonyl chloride is CHClOS, with an average mass of 142.605 Da and a monoisotopic mass of 141.985519 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be similar to those of propane. For instance, during monochlorination of propane, chloropropane is the major product formed . This is because the secondary free radical formed during the reaction is more stable than a primary free radical .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be similar to those of 1-Propanesulfonyl chloride . This compound has a boiling point of 78-79 °C/15 mmHg (lit.) and a density of 1.267 g/mL at 25 °C (lit.) .科学的研究の応用

Enhancement of Polymer Hydrophilicity

ω-Aminooxyalkanesulfonic acids are reported as novel nucleophilic sulfoalkylation reagents prepared from corresponding chloroalkylsulfonyl chlorides, offering a method to enhance the hydrophilicity of polymers and proteins. This advancement facilitates the functionalization of materials for various applications, including biocompatibility and water solubility improvements (Adamczyk et al., 2001).

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising candidates for fuel cell membranes. This study showcases the potential of sulfonated block copolymers in energy conversion technologies (Bae et al., 2009).

Organic Synthesis and Safety

A practical and safe sulfonylation method for 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride has been developed. This technique, utilizing tertiary amine and potassium carbonate, avoids the disposal of wasted amines and minimizes the production of hazardous by-products, demonstrating an efficient and safer approach to sulfonylation reactions (Tanabe et al., 1995).

Electronic Transport in Polymers

The electronic transport mechanism in thin films of poly(azomethine sulfone)s has been investigated. These polymers, prepared by reacting bis(4-chlorophenyl)sulfone with a mixture of bisphenols, display semiconducting properties correlated with their chemical structures. This research contributes to the understanding of electronic transport in polymeric materials, which is critical for electronic and optoelectronic applications (Rusu et al., 2007).

作用機序

Safety and Hazards

The safety and hazards associated with “1-Chloro-3-(propane-2-sulfonyl)propane” are likely to be similar to those of 3-Chloro-1,2-propanediol . This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may be corrosive to metals . It is toxic if swallowed, causes skin irritation, and causes serious eye damage .

将来の方向性

特性

IUPAC Name |

1-chloro-3-propan-2-ylsulfonylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-6(2)10(8,9)5-3-4-7/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZXLBAMTMNQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2722594.png)

![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)

![(1S,8'R)-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol](/img/structure/B2722596.png)

![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722598.png)

![1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2722603.png)

![N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2722610.png)

![1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone](/img/structure/B2722612.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)